Lansoprazole Sulfone N-Óxido

Descripción general

Descripción

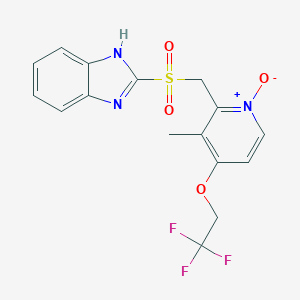

2-[[[3-Metil-1-óxido-4-(2,2,2-trifluoroetoxi)-2-piridinil]metil]sulfonil]-1H-bencimidazol , es un derivado del lansoprazol. El lansoprazol en sí es un inhibidor de la bomba de protones (IBP) que se usa comúnmente para tratar trastornos gastrointestinales relacionados con el ácido, como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas. La forma sulfona N-óxido representa una modificación del compuesto original, lo que podría afectar sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El lansoprazol sulfona N-óxido tiene aplicaciones en varios campos:

Medicina: Investigación sobre su potencial como un nuevo IBP u otros agentes terapéuticos.

Química: Estudiar su reactividad y explorar nuevas metodologías sintéticas.

Biología: Investigar sus efectos en los procesos celulares.

Industria: Evaluar su idoneidad para la formulación de medicamentos o como patrón de referencia.

Mecanismo De Acción

El mecanismo de acción preciso del lansoprazol sulfona N-óxido sigue siendo un área de estudio. Al igual que el lansoprazol, es probable que inhiba la bomba de protones H+/K±ATPasa en las células parietales gástricas, lo que reduce la secreción de ácido. Se necesita más investigación para dilucidar objetivos y vías adicionales.

Análisis Bioquímico

Biochemical Properties

Lansoprazole Sulfone N-Oxide, like Lansoprazole, is likely to interact with various enzymes and proteins within biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been extensively studied. It is known that Lansoprazole is metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .

Cellular Effects

Studies on Lansoprazole have shown that it has hepatoprotective effects in in vitro and in vivo rat models of liver injury . It inhibits the induction of several inflammatory mediators, partially through suppression of nuclear factor-kappa B, resulting in the prevention of fulminant liver failure .

Molecular Mechanism

The molecular mechanism of action of Lansoprazole Sulfone N-Oxide is not well understood. As a degradation product of Lansoprazole, it may share some of the mechanisms of action of the parent compound. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, reducing gastric acid secretion .

Temporal Effects in Laboratory Settings

It is known that Lansoprazole Sulfone N-Oxide is a degradation product formed under oxidative conditions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Lansoprazole Sulfone N-Oxide in animal models. Studies on Lansoprazole have shown hepatoprotective effects in rat models of liver injury .

Metabolic Pathways

Lansoprazole Sulfone N-Oxide is likely involved in the metabolic pathways of Lansoprazole. Lansoprazole is extensively metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .

Métodos De Preparación

Rutas sintéticas: La ruta sintética para el lansoprazol sulfona N-óxido implica la introducción de un grupo N-óxido en el anillo de piridina del lansoprazol. Las condiciones de reacción y los reactivos específicos son de propiedad exclusiva, pero la transformación probablemente ocurre a través de la oxidación del nitrógeno de la piridina utilizando un agente oxidante.

Producción industrial: Los métodos de producción a escala industrial para el lansoprazol sulfona N-óxido no se divulgan ampliamente. Por lo general, se sintetiza en laboratorios especializados o entornos de investigación.

Análisis De Reacciones Químicas

El lansoprazol sulfona N-óxido puede participar en varias reacciones químicas:

Oxidación: La parte N-óxido lo hace susceptible a reacciones de oxidación adicionales.

Sustitución: El anillo de benzimidazol puede sufrir reacciones de sustitución.

Reactivos comunes: Oxidantes (p. ej., perácidos), nucleófilos y ácidos de Lewis.

Productos principales: Estas reacciones pueden producir derivados con propiedades farmacológicas alteradas.

Comparación Con Compuestos Similares

Si bien el lansoprazol sulfona N-óxido es único debido a su funcionalidad N-óxido, otros derivados de IBP (p. ej., omeprazol, esomeprazol) comparten mecanismos similares. Estos compuestos contribuyen colectivamente a la terapia de supresión ácida.

Actividad Biológica

Lansoprazole sulfone N-oxide (CAS Number: 953787-54-7) is a degradation product of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastrointestinal disorders. Understanding the biological activity of lansoprazole sulfone N-oxide is crucial due to its potential implications in pharmacology and toxicology. This article reviews the current knowledge on its biological effects, mechanisms of action, and relevant research findings.

Lansoprazole sulfone N-oxide is formed through oxidative metabolism of lansoprazole. The compound exhibits distinct chemical properties that may influence its biological activity. It is essential to analyze its structural characteristics to understand its interaction with biological targets.

1. Cytoprotective Effects

Recent studies have highlighted the cytoprotective properties of lansoprazole and its metabolites, including lansoprazole sulfone N-oxide. For instance, a study demonstrated that lansoprazole protects hepatic cells from cisplatin-induced cytotoxicity through the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress . The activation of this pathway leads to the induction of various antioxidant genes, such as heme oxygenase-1 (HO1) and NAD(P)H quinone oxidoreductase-1, enhancing cell survival during oxidative challenges.

The mechanism by which lansoprazole sulfone N-oxide exerts its effects appears to be linked to the modulation of intracellular signaling pathways. Specifically, it has been shown to activate p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in the Nrf2-mediated antioxidant response . This activation not only promotes the expression of antioxidant genes but also prolongs the half-life of the Nrf2 protein, thereby enhancing its protective effects against oxidative stress.

Table 1: Summary of Key Studies on Lansoprazole Sulfone N-Oxide

Toxicological Considerations

While the therapeutic benefits of lansoprazole are well-documented, the implications of its degradation products, including lansoprazole sulfone N-oxide, warrant careful consideration. Reports suggest that impurities may affect drug safety profiles and therapeutic outcomes . Understanding these aspects is vital for ensuring patient safety and drug efficacy.

Propiedades

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPAMTYJRPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635355 | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-54-7 | |

| Record name | Lansoprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.